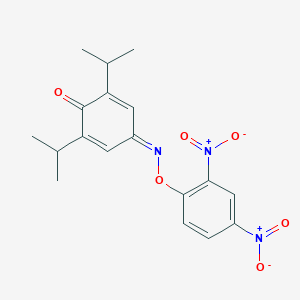![molecular formula C13H14N2OS B375555 N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide CAS No. 349133-54-6](/img/structure/B375555.png)
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide, commonly known as DMT or dimethyltryptamine, is a naturally occurring psychoactive substance that is found in several plants and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional shamanic practices and is gaining popularity in the modern world for its potential therapeutic applications. In
Mecanismo De Acción
DMT acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has some affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C. The activation of these receptors leads to the alteration of various neurotransmitter systems, including dopamine, glutamate, and GABA. This results in the characteristic hallucinogenic effects of DMT, such as altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
DMT has a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of various hormones, such as cortisol and prolactin. DMT has been shown to alter brain activity, particularly in regions associated with emotion, memory, and perception. These effects are thought to underlie the therapeutic potential of DMT for various mental health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for lab experiments, including its potent and rapid onset of action, which allows for precise control over the timing of its effects. It also has a relatively short duration of action, which allows for repeated administration within a single experimental session. However, DMT also has some limitations, such as its potential for inducing adverse psychological effects, which may limit its use in certain populations. It also has a narrow therapeutic window, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research on DMT. One area of interest is the potential therapeutic applications of DMT for various mental health conditions. Another area of interest is the exploration of the mechanisms underlying the effects of DMT on consciousness and spirituality. Additionally, there is a growing interest in the use of DMT as a tool for understanding the nature of consciousness and the relationship between the brain and subjective experience. Further research is needed to fully understand the potential of DMT for these applications and to address the limitations and challenges associated with its use.
Conclusion:
In conclusion, DMT is a naturally occurring psychoactive substance that has potential therapeutic applications for various mental health conditions. It has a complex mechanism of action, which underlies its characteristic hallucinogenic effects. While DMT has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on DMT is needed to fully understand its potential for therapeutic and scientific applications.
Métodos De Síntesis
DMT can be synthesized through several methods, including the extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method for synthesizing DMT is through chemical synthesis, which involves the reaction between tryptamine and dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, such as chromatography, to obtain pure DMT.
Aplicaciones Científicas De Investigación
DMT has been the subject of numerous scientific studies, particularly in the field of neuropsychopharmacology. It has been shown to have potential therapeutic applications for various mental health conditions, including depression, anxiety, and addiction. DMT has also been studied for its effects on consciousness and spirituality, with some researchers suggesting that it may have a role in the understanding of the nature of consciousness.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCVDNYNWVSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B375473.png)
![4-Bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B375475.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B375478.png)
![4-[(2,6-Dichlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-one](/img/structure/B375480.png)
![N-(2-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B375481.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)
![methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B375483.png)
![1,5-dimethyl-4-({[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B375484.png)
![N-(4-chlorophenyl)-N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amine](/img/structure/B375486.png)
![2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375487.png)
![2,6-di(thiazol-2-yl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B375488.png)
![3-amino-N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B375490.png)
![6-Bromo-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B375493.png)